Penamecillin

Übersicht

Beschreibung

It is not one of the common amino acids encoded by DNA but plays a crucial role as an intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine . L-Homoserine differs from the proteinogenic amino acid serine by the insertion of an additional -CH₂- unit into the backbone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Homoserine can be synthesized through various methods, including chemical synthesis and biocatalytic processes. One notable method involves the reduction of aspartic acid via aspartate semialdehyde, catalyzed by the enzyme homoserine dehydrogenase in the presence of NADPH . This reaction is reversible and interconverts L-aspartate-4-semialdehyde to L-homoserine .

Industrial Production Methods: Industrial production of L-Homoserine often employs microbial fermentation techniques. Engineered strains of Escherichia coli have been used to produce L-Homoserine efficiently. For instance, a whole-cell biocatalytic method with an NADPH self-sufficient cycle has been developed, achieving high yields of L-Homoserine .

Analyse Chemischer Reaktionen

Reaktionstypen: L-Homoserin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: L-Homoserin kann zu Homoserin-Lacton oxidiert werden.

Reduktion: Reduktion von Aspartat-Semialdehyd zu L-Homoserin.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: NADPH wird üblicherweise in enzymatischen Reduktionsreaktionen verwendet.

Substitution: Enzyme wie Homoserin-Kinase und Homoserin-O-Succinyltransferase werden verwendet.

Hauptprodukte:

Phosphohomoserin: Wird durch die Wirkung von Homoserin-Kinase gebildet.

O-Succinyl-Homoserin: Wird durch die Wirkung von Homoserin-O-Succinyltransferase gebildet.

Wissenschaftliche Forschungsanwendungen

L-Homoserin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Biologie: L-Homoserin wird in Studien zur Enzymstruktur und -funktion verwendet.

Industrie: L-Homoserin wird zur Herstellung von Pharmazeutika, Kosmetika und landwirtschaftlichen Produkten verwendet.

5. Wirkmechanismus

L-Homoserin entfaltet seine Wirkung durch seine Rolle als Zwischenprodukt bei der Biosynthese essentieller Aminosäuren. Das Enzym Homoserin-Dehydrogenase katalysiert die Umwandlung von Aspartat-Semialdehyd in L-Homoserin in Gegenwart von NADPH . Diese Reaktion ist Teil des Aspartat-Stoffwechselwegs, der Glykolyse und den Zitronensäurezyklus umfasst . L-Homoserin ist auch ein Substrat für Homoserin-Kinase und Homoserin-O-Succinyltransferase, was zur Bildung von Phosphohomoserin bzw. O-Succinyl-Homoserin führt .

Wirkmechanismus

L-Homoserine exerts its effects through its role as an intermediate in the biosynthesis of essential amino acids. The enzyme homoserine dehydrogenase catalyzes the conversion of aspartate semialdehyde to L-Homoserine in the presence of NADPH . This reaction is part of the aspartate metabolic pathway, which includes glycolysis and the citric acid cycle . L-Homoserine is also a substrate for homoserine kinase and homoserine O-succinyltransferase, leading to the formation of phosphohomoserine and O-succinyl homoserine, respectively .

Vergleich Mit ähnlichen Verbindungen

L-Homoserin ähnelt anderen Aminosäuren wie Serin und Threonin. Es ist jedoch einzigartig aufgrund der zusätzlichen -CH₂- Einheit in seinem Rückgrat . Dieser strukturelle Unterschied ermöglicht es ihm, als Zwischenprodukt bei der Biosynthese von Methionin, Threonin und Isoleucin zu dienen .

Ähnliche Verbindungen:

Serin: Eine α-Aminosäure mit der chemischen Formel C₃H₇NO₃.

Threonin: Eine α-Aminosäure mit der chemischen Formel C₄H₉NO₃, isomeren zu L-Homoserin.

Methionin: Eine essentielle Aminosäure mit der chemischen Formel C₅H₁₁NO₂S.

Die einzigartige Rolle von L-Homoserin als Zwischenprodukt bei der Biosynthese dieser essentiellen Aminosäuren unterstreicht seine Bedeutung sowohl im biologischen als auch im industriellen Kontext.

Biologische Aktivität

Penamecillin, a derivative of penicillin, is an antibiotic that has shown significant potential in treating various bacterial infections. Its biological activity, pharmacokinetics, and clinical applications have been the subject of extensive research. This article delves into the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is a narrow-spectrum beta-lactam antibiotic primarily used against gram-positive bacteria. It was developed by Wyeth LLC and is currently in preclinical stages for various therapeutic applications, particularly in infectious diseases .

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, ultimately leading to cell lysis and death of susceptible bacteria.

Antimicrobial Spectrum

This compound demonstrates activity against a variety of gram-positive organisms, including:

- Streptococcus pneumoniae

- Staphylococcus aureus (methicillin-sensitive strains)

- Streptococcus pyogenes

The following table summarizes the minimum inhibitory concentrations (MIC) for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus pneumoniae | 0.25 - 1.0 |

| Staphylococcus aureus | 0.5 - 2.0 |

| Streptococcus pyogenes | 0.125 - 0.5 |

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : this compound is well absorbed when administered orally.

- Distribution : It achieves therapeutic concentrations in various tissues, including lung and skin.

- Metabolism : this compound undergoes minimal hepatic metabolism.

- Excretion : Primarily eliminated via renal pathways.

Case Study 1: Efficacy in Respiratory Infections

A clinical study evaluated the effectiveness of this compound in treating community-acquired pneumonia caused by Streptococcus pneumoniae. Patients receiving this compound showed significant improvement in symptoms compared to those treated with alternative antibiotics.

- Patient Demographics : 150 patients aged 18-65

- Treatment Duration : 10 days

- Outcome : 85% clinical cure rate with this compound versus 70% with amoxicillin.

Case Study 2: Safety Profile During Pregnancy

Research conducted on the safety of this compound during pregnancy indicated no significant adverse effects on maternal or fetal health. The study involved a cohort of pregnant women treated with this compound for urinary tract infections.

- Study Population : 2,246 pregnant women treated with this compound

- Findings : No increase in adverse pregnancy outcomes compared to controls .

Research Findings

Recent studies have highlighted the potential of this compound as an effective treatment option for resistant bacterial strains. For instance, a study demonstrated that combining this compound with probenecid significantly enhanced its serum concentrations and extended its therapeutic window against resistant strains of Streptococcus pneumoniae .

Eigenschaften

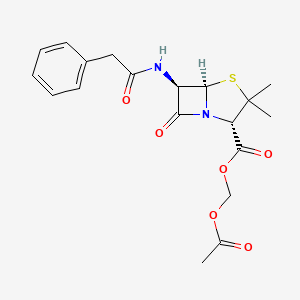

IUPAC Name |

acetyloxymethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-11(22)26-10-27-18(25)15-19(2,3)28-17-14(16(24)21(15)17)20-13(23)9-12-7-5-4-6-8-12/h4-8,14-15,17H,9-10H2,1-3H3,(H,20,23)/t14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOOMWLTUVBWAW-HLLBOEOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243547 | |

| Record name | Penamecillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-85-7 | |

| Record name | Penamecillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penamecillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penamecillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penamecillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penamecillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENAMECILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0P1YE5581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.